Thiamine Sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

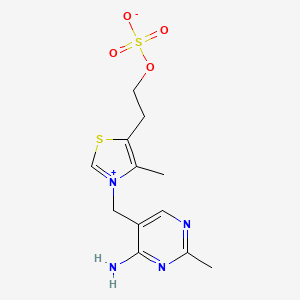

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S2/c1-8-11(3-4-20-22(17,18)19)21-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H2-,13,14,15,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXANYXRZRNXGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856129 | |

| Record name | 2-{3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl}ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-61-2 | |

| Record name | Thiamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl}ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL3N23PNS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Microbial Blueprint for Thiamine Pyrophosphate: A Technical Guide to its Biosynthesis

An important clarification: While the topic of "thiamine sulfate (B86663) biosynthesis" was queried, extensive research indicates that a dedicated biological pathway for the synthesis of thiamine (B1217682) sulfate in microorganisms is not known to exist. The biologically active and crucial form of thiamine (Vitamin B1) in all living organisms, including microorganisms, is thiamine pyrophosphate (TPP) . The term "thiamine sulfate" is primarily encountered in analytical chemistry contexts, such as in the form of thiamine dilaurylsulfate, a synthetic complex used for measurement purposes, or as a product of in-vitro chemical oxidation for analytical detection. This guide will, therefore, provide an in-depth technical exploration of the well-established and vital thiamine pyrophosphate biosynthesis pathway in microorganisms, a topic of significant interest to researchers in microbiology, drug development, and metabolic engineering.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the intricate molecular pathways microorganisms employ to synthesize the essential cofactor, thiamine pyrophosphate. We will delve into the core biosynthetic routes, the enzymes that catalyze these reactions, the regulatory networks that govern thiamine homeostasis, and the experimental methodologies used to study this fundamental process.

The Central Role of Thiamin Pyrophosphate in Microbial Metabolism

Thiamine pyrophosphate (TPP), the active form of vitamin B1, is an indispensable cofactor for a multitude of enzymes central to carbohydrate and amino acid metabolism.[1][2] TPP-dependent enzymes, such as pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, are critical for processes like the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate (B84403) pathway.[3] These metabolic routes are fundamental for generating cellular energy and biosynthetic precursors. Consequently, the ability to synthesize or acquire thiamine is paramount for microbial survival and proliferation.

De Novo Biosynthesis of Thiamine Pyrophosphate: A Convergent Pathway

Microorganisms capable of producing thiamine from simple precursors do so through a fascinating convergent pathway. Two separate branches synthesize the pyrimidine (B1678525) and thiazole (B1198619) moieties of thiamine, which are subsequently coupled to form thiamine monophosphate (TMP). A final phosphorylation step yields the active cofactor, TPP.[3][4]

The Pyrimidine Moiety Synthesis

The pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is synthesized from the purine (B94841) biosynthesis intermediate, 5-aminoimidazole ribotide (AIR).[3][5]

-

Key Enzyme: HMP-P synthase (ThiC) catalyzes the complex rearrangement of AIR to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[6]

-

Phosphorylation: HMP-P is then phosphorylated to HMP-PP by HMP-P kinase (ThiD).[3]

The Thiazole Moiety Synthesis

The synthesis of the thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), is a more intricate process involving multiple enzymes.

-

Key Precursors: In Escherichia coli, THZ-P is derived from 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine, and cysteine.[3] In Bacillus subtilis, glycine (B1666218) is used instead of tyrosine.

-

Key Enzymes: A suite of enzymes, including ThiG (thiazole synthase), ThiS, ThiF, ThiH, and ThiI, are involved in the assembly of the thiazole ring.[4]

Condensation and Final Phosphorylation

The two separately synthesized moieties are then brought together to form the final active cofactor.

-

Condensation: Thiamine phosphate synthase (ThiE) catalyzes the coupling of HMP-PP and THZ-P to form thiamine monophosphate (TMP).[7]

-

Final Phosphorylation: Thiamine phosphate kinase (ThiL) phosphorylates TMP to generate the biologically active thiamine pyrophosphate (TPP).[4]

The overall de novo biosynthesis pathway is depicted in the following diagram:

Salvage Pathways: An Alternative Route to Thiamine

Many microorganisms possess salvage pathways that enable them to utilize exogenous thiamine and its precursors from the environment, thus conserving the energy required for de novo synthesis.[3]

-

Thiazole Salvage: Exogenous thiazole (THZ) can be phosphorylated to THZ-P by thiazole kinase (ThiM).[3]

-

Pyrimidine Salvage: Exogenous HMP can be phosphorylated to HMP-P and subsequently to HMP-PP by the bifunctional enzyme HMP/HMP-P kinase (ThiD).[3]

-

Thiamine Salvage: Free thiamine can be directly converted to TPP by thiamine pyrophosphokinase (TPK) or phosphorylated to TMP by thiamine kinase (ThiK), which is then converted to TPP by ThiL.[3]

The following diagram illustrates the key salvage pathways:

Regulation of Thiamine Biosynthesis: The Role of Riboswitches

To prevent the wasteful production of thiamine when it is readily available, microorganisms have evolved sophisticated regulatory mechanisms. A key player in this regulation is the TPP riboswitch, a structured non-coding RNA element found in the 5' untranslated region of mRNAs encoding thiamine biosynthesis and transport proteins.[1][8]

When intracellular TPP concentrations are high, TPP binds directly to the riboswitch, inducing a conformational change in the mRNA. This change typically leads to the premature termination of transcription or the inhibition of translation initiation, effectively shutting down the expression of the associated genes. Conversely, when TPP levels are low, the riboswitch remains in a conformation that allows for gene expression.

The following diagram illustrates the basic mechanism of a TPP riboswitch:

References

- 1. Thiamine biosynthesis in algae is regulated by riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]

- 3. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Thiamin Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterisation of thiamine pyrophosphate (TPP) riboswitch in Elaeis guineensis - PMC [pmc.ncbi.nlm.nih.gov]

Thiamine Sulfate Derivatives: A Technical Guide to Biological Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Thiamine (B1217682) (Vitamin B1)

Thiamine, or Vitamin B1, is an essential water-soluble vitamin fundamentally composed of a pyrimidine (B1678525) and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge.[1] Its biological importance has been recognized for over a century, primarily due to its critical role as a precursor to thiamine diphosphate (B83284) (ThDP), also known as thiamine pyrophosphate (TPP).[1] ThDP is an indispensable coenzyme for over 20 enzymes that are central to cellular bioenergetics, including carbohydrate and amino acid metabolism.[1][2] Key ThDP-dependent enzymes like pyruvate (B1213749) dehydrogenase (PDH), 2-oxoglutarate dehydrogenase (OGDH), and transketolase are cornerstones of the citric acid cycle and the pentose (B10789219) phosphate (B84403) pathway, respectively, driving ATP synthesis and the production of biosynthetic precursors such as pentose sugars for nucleotides.[2][3]

Beyond its well-established coenzymatic functions, thiamine and its derivatives, including thiamine triphosphate (ThTP) and adenosine (B11128) thiamine triphosphate (AThTP), exhibit non-coenzymatic roles in processes like gene expression regulation, stress responses, and nerve impulse transmission.[1][2][[“]] Given its multifaceted roles, thiamine deficiency is linked to severe neurological and cardiovascular disorders, including beriberi, Wernicke-Korsakoff syndrome, and has been implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[1][5]

This has spurred research into synthetic thiamine analogues and derivatives, particularly those incorporating sulfur modifications, to enhance bioavailability, stability, and explore novel therapeutic applications. This technical guide provides an in-depth review of the biological activities of thiamine sulfate (B86663) and other key sulfur-containing derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective properties. It includes a summary of quantitative data, detailed experimental protocols from cited studies, and visual diagrams of key pathways and workflows.

Key Thiamine Sulfate and Sulfur-Containing Derivatives

While the term "this compound" can refer to various compounds, research has highlighted specific derivatives where a sulfate or a sulfur-containing moiety is key to their function.

-

Thiamine Dilauryl Sulfate (TDS): A derivative of vitamin B1 used as a food additive and antimicrobial agent.[6] It is synthesized from thiamine hydrochloride and sodium lauryl sulfate.[7] Its structure allows it to interrupt microbial enzyme activity and improve membrane transport.[6]

-

Thiamine Disulfide: An oxidized dimer of thiamine.[8] This and other disulfide derivatives like sulbutiamine (B1681778) and fursultiamine (B1674287) were developed to improve the bioavailability of thiamine due to their increased lipid solubility, which facilitates passive diffusion across cell membranes, including the blood-brain barrier.[9][10] They are subsequently reduced to active thiamine within the body.[9]

-

Thiamine Monophosphate (ThMP): A phosphorylated derivative of thiamine, considered a key intermediate in the cellular conversion of thiamine to its active diphosphate and triphosphate forms.[3][5][11] While not a sulfate derivative, its synthesis can involve phosphoric acid and it is a precursor for other synthetic derivatives like S-benzoyl thiamine monophosphate.[12]

Biological Activities and Mechanisms

Antimicrobial Activity

Thiamine derivatives, particularly Thiamine Dilauryl Sulfate (TDS), have demonstrated significant potential as antimicrobial agents.

Findings: TDS has been shown to be an effective bactericidal agent, particularly against Gram-positive bacteria.[6] It is believed to pass through the bacterial protoplasm and interfere with enzyme activity.[6] Studies have demonstrated its efficacy in various food products, such as tofu, custard cream, sterilized milk, and apple juice, where it can inhibit the growth of common foodborne pathogens.[6][7] Thiamine itself, as well as metal complexes of thiamine, have also shown antibacterial activity against both Gram-positive and Gram-negative strains.[13][14]

Quantitative Data:

The antimicrobial effect of TDS has been quantified by measuring the reduction in microbial populations in food matrices.

| Derivative | Organism | Concentration | Storage Temp. | Result (Reduction in log CFU/g after 5 days) | Reference |

| Thiamine Dilauryl Sulfate (TDS) | Escherichia coli O157:H7 | 2% | 5 °C | 0.29 | [6][15] |

| Thiamine Dilauryl Sulfate (TDS) | Salmonella Typhimurium | 2% | 5 °C | 0.36 | [6][15] |

| Thiamine Dilauryl Sulfate (TDS) | Listeria monocytogenes | 2% | 5 °C | 0.70 | [6][15] |

| Thiamine Dilauryl Sulfate (TDS) | Bacillus cereus | 2% | 5 °C | 1.47 | [6][15] |

Experimental Protocols:

Protocol 3.1.1: Assessment of Antimicrobial Efficacy of TDS in Tofu This protocol is based on the methodology described by Koo et al. for evaluating the antimicrobial effect of TDS on tofu.[6][15]

-

Microorganism Preparation: Cultures of Escherichia coli O157:H7, Salmonella Typhimurium, Listeria monocytogenes, and Bacillus cereus are grown to the desired concentration (e.g., 10^6-10^7 CFU/mL).

-

Sample Inoculation: Tofu samples (e.g., 25 g) are placed in sterile stomacher bags. Each sample is inoculated with 100 μL of a prepared microorganism culture.

-

Treatment Application: Aqueous solutions of TDS are prepared at various concentrations (e.g., 0.1%, 0.5%, 1%, and 2%). The TDS solution is added to the inoculated tofu bags. A control group with no TDS is also prepared.

-

Incubation: The bags are sealed and stored at controlled temperatures (e.g., 5 °C and 25 °C) for a specified period (e.g., 5 days).

-

Microbial Analysis: At designated time points, the tofu samples are homogenized with a sterile diluent (e.g., peptone water). Serial dilutions are performed and plated on appropriate selective agar (B569324) for each pathogen.

-

Quantification: Plates are incubated, and colonies are counted to determine the concentration of viable microorganisms in log CFU/g. The reduction is calculated by comparing the counts from TDS-treated samples to the control.

Visualization:

References

- 1. [Thiamine and its derivatives in the regulation of cell metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiamine - Wikipedia [en.wikipedia.org]

- 4. consensus.app [consensus.app]

- 5. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antimicrobial effect of thiamine dilauryl sulfate in tofu inoculated with Escherichia coli O157:H7, Salmonella Typhimurium, Listeria monocytogenes and Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What is the mechanism of Thiamine Disulfide? [synapse.patsnap.com]

- 10. research.unipd.it [research.unipd.it]

- 11. CAS 532-40-1: Thiamine monophosphate | CymitQuimica [cymitquimica.com]

- 12. WO2016079576A1 - A process for the preparation of a thiamine derivative and salt thereof - Google Patents [patents.google.com]

- 13. Thiamine Demonstrates Bio-Preservative and Anti-Microbial Effects in Minced Beef Meat Storage and Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The antimicrobial effect of thiamine dilauryl sulfate in tofu inoculated with Escherichia coli O157:H7, Salmonella Typhimurium, Listeria monocytogenes and Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Thiamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of thiamine (B1217682) sulfate (B86663). Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information, alongside a detailed, generalized experimental protocol for determining the solubility of a compound like thiamine sulfate. This guide is intended to be a valuable resource for researchers and professionals in drug development and formulation.

Introduction to this compound

Thiamine, or Vitamin B1, is an essential nutrient. In pharmaceutical and research applications, it is often supplied as a salt to improve its stability and handling properties. While thiamine hydrochloride and thiamine nitrate (B79036) are more commonly studied, this compound (CAS 2380-61-2) also finds applications. A thorough understanding of its solubility in various solvents is crucial for developing effective delivery systems, designing purification processes, and conducting in-vitro and in-vivo studies.

Solubility of this compound: A Qualitative Overview

Quantitative solubility data for this compound is not widely available in scientific literature. However, based on information from technical data sheets and supplier information, a qualitative understanding of its solubility has been compiled.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Source |

| Water | Slightly Soluble (solubility may increase with heating) | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][2] |

| Methanol | Soluble | [2] |

Note: The terms "Slightly Soluble" and "Soluble" are qualitative descriptors and can vary between sources. For precise formulation work, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a detailed, generalized experimental protocol for determining the thermodynamic solubility of a compound such as this compound is provided below. This protocol is based on the widely accepted shake-flask method.[3][4]

3.1. Principle

The equilibrium or thermodynamic solubility is determined by allowing a surplus of the solid compound to equilibrate with the solvent over a defined period, ensuring that the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured.[2]

3.2. Materials and Equipment

-

This compound (pure, solid form)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO of appropriate purity)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

3.3. Detailed Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations through serial dilution.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Pipette a precise volume of the selected solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to test different time points to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

For HPLC analysis, inject a known volume of each standard and the sample onto the column and record the peak area.

-

For UV-Vis spectrophotometry, measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Data Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, this guide provides the available qualitative information and a robust experimental protocol for its determination. For researchers and drug development professionals, conducting in-house solubility studies using the outlined methodology is essential for accurate formulation and development. The provided workflow and data serve as a foundational resource for further investigation into the physicochemical properties of this compound.

References

Thiamine Sulfate: A Comprehensive Technical Guide to its Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the degradation pathways of thiamine (B1217682) sulfate, a critical area of study for researchers, scientists, and professionals in drug development and food science. Understanding the stability of thiamine is paramount for ensuring the efficacy of pharmaceutical formulations and maintaining the nutritional value of food products. This document outlines the primary mechanisms of thiamine degradation, the resulting byproducts, and the key factors that influence its stability.

Introduction to Thiamine Stability

Thiamine (Vitamin B1) is an essential water-soluble vitamin vital for normal metabolic function.[1][2] However, its chemical structure, characterized by a methylene (B1212753) bridge connecting a pyrimidine (B1678525) and a thiazole (B1198619) moiety, renders it susceptible to degradation under various conditions.[1] Factors such as heat, moisture, pH, light, oxygen, the presence of sulfites, and metal ions can all contribute to the loss of thiamine activity.[1][2][3][4][5][6] This instability poses a significant challenge in the formulation of pharmaceuticals and the processing of foods, where thiamine is often added as a fortifying agent.[7][8]

Major Degradation Pathways of Thiamine

The degradation of thiamine primarily occurs through three main pathways: hydrolytic cleavage, sulfite-catalyzed cleavage, and oxidation.

Hydrolytic Cleavage

Hydrolysis of the thiamine molecule is heavily dependent on the pH of the surrounding medium.

-

Acidic Hydrolysis (pH < 6.0): Under acidic conditions, thiamine undergoes hydrolytic cleavage of the methylene bridge. This reaction yields two primary degradation products: 2-methyl-4-amino-5-hydroxymethyl pyrimidine and 4-methyl-5-β-hydroxyethyl thiazole.[9] In strongly acidic environments, a further degradation product, oxythiamin, can be formed by the replacement of the primary amino group on the pyrimidine ring with a hydroxyl group.[9]

-

Alkaline Hydrolysis (pH > 7.0): In neutral to alkaline solutions, thiamine is considerably less stable.[2] At a pH greater than 7, thiamine is converted to a neutral pseudobase, which can then transform into a thiol form. This thiol form is a precursor to a variety of sulfur-containing compounds of lower molecular weight.[9]

References

- 1. scispace.com [scispace.com]

- 2. Nutrient Stability and Degradation in Food Processing | Lab Manager [labmanager.com]

- 3. open.clemson.edu [open.clemson.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Causes of thiamine deficiency [thiamine.dnr.cornell.edu]

- 7. Improving Thiamin (Vitamin B1) Delivery in Foods by Understanding its Physical and Chemical Stability in Natural Form and Enriched Products - PURDUE UNIVERSITY [portal.nifa.usda.gov]

- 8. Item - Vitamin Stability and Water-Solid Interactions - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 9. lib3.dss.go.th [lib3.dss.go.th]

"Spectroscopic analysis of thiamine sulfate (UV-Vis, IR, NMR)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of thiamine (B1217682) sulfate (B86663) using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The document details the principles, experimental protocols, and data interpretation for the comprehensive characterization of this essential vitamin B1 compound.

Introduction to Thiamine Sulfate Spectroscopy

Thiamine, or Vitamin B1, is a vital micronutrient with a complex molecular structure comprising a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. In its sulfate form, the thiamine cation is ionically bonded to a sulfate anion. Spectroscopic analysis is indispensable for confirming the identity, purity, and structural integrity of this compound in pharmaceutical formulations and research settings. Each spectroscopic technique provides unique insights into the molecule's electronic structure, functional groups, and atomic connectivity.

-

UV-Visible Spectroscopy probes the electronic transitions within the conjugated pyrimidine and thiazole ring systems.

-

Infrared Spectroscopy identifies the vibrational modes of the functional groups present in the thiamine cation and the sulfate anion.

-

Nuclear Magnetic Resonance Spectroscopy elucidates the molecular structure by mapping the chemical environment of each proton and carbon atom.

UV-Visible Spectroscopic Analysis

UV-Vis spectroscopy of this compound in aqueous solutions is characterized by distinct absorption bands primarily arising from the π → π* electronic transitions within its heterocyclic rings. The position and intensity of these bands are sensitive to the solvent and pH.

Data Presentation

| Parameter | Value | Solvent/Conditions |

| λmax 1 | ~235 nm | Water |

| λmax 2 | ~268 nm | Water (pH 8) |

| Molar Absorptivity (ε) at λmax 1 | Approx. 1.028 x 104 L·mol-1·cm-1 | Water |

| Molar Absorptivity (ε) at λmax 2 | Approx. 7.94 x 103 L·mol-1·cm-1 (log ε = 3.9) | Water (pH 8) |

Note: Spectroscopic data for thiamine salts (hydrochloride and sulfate) are very similar as the UV-Vis absorption is dictated by the thiamine cation.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and verify the λmax of this compound.

Materials:

-

This compound powder

-

Deionized water (or other appropriate solvent)

-

Volumetric flasks (e.g., 100 mL, 10 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh approximately 25 mg of this compound and transfer it to a 250 mL volumetric flask. Dissolve the powder in deionized water and dilute to the mark to obtain a stock solution of 100 µg/mL.[1]

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to cover a concentration range suitable for Beer's Law analysis (e.g., 5-35 µg/mL).[2]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with deionized water (the blank) and place it in the reference beam of the spectrophotometer.

-

Sample Measurement: Fill another quartz cuvette with one of the working solutions and place it in the sample beam.

-

Data Acquisition: Record the absorbance spectrum. The instrument will automatically subtract the blank's absorbance.

-

Analysis: Identify the wavelengths of maximum absorbance (λmax). If performing quantitative analysis, measure the absorbance at λmax for all working solutions and construct a calibration curve.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure and Polymorphism of Thiamine Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (B1217682), or Vitamin B1, is an essential nutrient frequently formulated as a salt, most commonly as thiamine hydrochloride and thiamine mononitrate. The solid-state properties of these salts, particularly their crystal structure and polymorphism, are of paramount importance in drug development and formulation. These characteristics can significantly influence critical parameters such as stability, solubility, hygroscopicity, and bioavailability. While extensive research has been conducted on the polymorphic forms of thiamine hydrochloride, there is a notable scarcity of publicly available data on the crystal structure and polymorphism of thiamine sulfate (B86663). This guide provides a comprehensive overview of the known polymorphic forms of thiamine salts, with a detailed focus on thiamine hydrochloride, and highlights the current knowledge gap regarding thiamine sulfate.

Polymorphism of Thiamine Salts: A Comparative Overview

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physicochemical properties. The primary thiamine salts used in pharmaceuticals and food fortification are thiamine chloride hydrochloride (TClHCl) and thiamine mononitrate (TMN).[1][2]

Thiamine mononitrate is noted for being less soluble and less hygroscopic than thiamine chloride hydrochloride, which makes it a preferred choice for dry food products and vitamin tablets.[3] Conversely, the higher solubility of thiamine hydrochloride is advantageous in other formulations. The stability of these salts also differs, with thiamine mononitrate generally degrading faster in solution than thiamine chloride hydrochloride under various conditions.[2]

While "this compound" is mentioned in chemical literature, it is often as an impurity of thiamine hydrochloride or as an intermediate in synthesis processes.[4][5] There is a significant lack of published research on its isolated crystalline forms and polymorphic behavior.

Thiamine Hydrochloride: A Case Study in Polymorphism

Thiamine hydrochloride is known to exist in several crystalline forms, including hydrated and anhydrous polymorphs. These forms can interconvert depending on environmental conditions such as humidity and temperature.[6][7]

Key Polymorphic and Pseudopolymorphic Forms of Thiamine Hydrochloride

| Form Name | Hydration State | Key Characteristics |

| Monohydrate | Contains approximately one mole of water per mole of thiamine HCl. | The most stable form under ambient conditions.[8] |

| Hemihydrate | Contains approximately 0.5 moles of water per mole of thiamine HCl. | Can form upon storage of the anhydrous form at room temperature with exposure to humidity.[6][7] |

| Anhydrous (Metastable) | Anhydrous | Can be produced by drying the monohydrate. It is hygroscopic and readily transforms back to a hydrated form in the presence of moisture.[6][7] |

| Anhydrous (Stable at high temp.) | Anhydrous | A different anhydrous form that is stable at higher temperatures. The hemihydrate can transform into this form upon heating to around 190°C.[6][7] |

Crystallographic Data of Thiamine Dichloride Monohydrate Polymorphs

At least two polymorphs of thiamine dichloride monohydrate have been structurally characterized.[9]

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| P2₁/n polymorph | P2₁/n | 6.975 | 20.555 | 11.727 | 98.78 | 1661.16 | 4 |

| P2₁/c polymorph | P2₁/c | 9.1437 | 7.3438 | 24.7447 | 92.112 | 1660.47 | 4 |

Data sourced from a 2007 analysis of previously reported structures.[9]

Experimental Protocols

The study of thiamine salt polymorphism involves a range of experimental techniques for crystallization and characterization.

Polymorph Screening by Crystallization

Objective: To produce different crystalline forms of a thiamine salt.

Methodology:

-

Solvent Evaporation: Saturated solutions of the thiamine salt are prepared in various solvents (e.g., water, ethanol, methanol, isopropanol-water mixtures) at a specific temperature. The solutions are then allowed to evaporate slowly at a controlled temperature and humidity.[6]

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then cooled at a controlled rate to induce crystallization.

-

Anti-Solvent Addition: A solvent in which the thiamine salt is soluble is mixed with an "anti-solvent" in which it is insoluble, leading to precipitation of the solid.

-

Slurry Conversion: A suspension of a known crystalline form is stirred in a solvent at a specific temperature for an extended period. This allows for the conversion to a more thermodynamically stable form.

Characterization of Crystalline Forms

Objective: To identify and characterize the obtained crystalline forms.

Methodology:

-

Powder X-ray Diffraction (PXRD): This is a primary technique for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern. The sample is ground to a fine powder and exposed to an X-ray beam. The resulting diffraction pattern is recorded and analyzed.[10]

-

Single-Crystal X-ray Diffraction: This technique provides detailed information about the crystal structure, including unit cell dimensions, space group, and atomic arrangement. A suitable single crystal is isolated and mounted on a diffractometer.[9]

-

Thermal Analysis (DSC and TGA):

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and desolvation events.[11]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of water or solvent in a crystal structure and to study thermal decomposition.[11]

-

-

Spectroscopy (FTIR, Raman): Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to differentiate between polymorphs, as the different crystal lattices will result in slightly different vibrational modes.

Visualizing Polymorphic Relationships and Experimental Workflows

The following diagrams illustrate key concepts and processes in the study of thiamine salt polymorphism.

Thiamine Biosynthesis and its Relevance

Understanding the fundamental biochemical pathways of thiamine can provide context for its chemical properties. Thiamine is synthesized in various organisms through the convergence of two separate pathways that produce the pyrimidine (B1678525) and thiazole (B1198619) moieties. These are then coupled to form thiamine phosphate.

Conclusion and Future Directions

The polymorphic behavior of thiamine salts, particularly thiamine hydrochloride, is well-documented and demonstrates the critical need for thorough solid-state characterization during drug development. The existence of multiple hydrated and anhydrous forms with different stabilities underscores the importance of controlling manufacturing and storage conditions to ensure product quality and performance.

In stark contrast, the solid-state properties of this compound remain largely unexplored in the public domain. For researchers and drug development professionals, this represents both a challenge and an opportunity. Future work should be directed towards the synthesis, crystallization, and comprehensive solid-state characterization of this compound. Elucidating its crystal structure and identifying any polymorphic forms would fill a significant gap in the understanding of this thiamine salt and could potentially unlock new formulation strategies. A thorough investigation using modern analytical techniques such as PXRD, single-crystal XRD, DSC, and TGA is warranted to fully characterize the solid-state landscape of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. "Chemical Stability and Reaction Kinetics of Two Thiamine Salts (Thiami" by Lisa J. Mauer, Adrienne L. Voelker et al. [docs.lib.purdue.edu]

- 3. pediaa.com [pediaa.com]

- 4. CN111004230A - Thiamine hydrochloride, its synthesis method and medicine - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Polymorphic changes of thiamine hydrochloride during granulation and tableting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study of the pseudo-crystalline transformation from form i to form II of thiamine hydrochloride (vitamin B(1)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Discovery and History of Thiamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (B1217682) (Vitamin B1) was the first B vitamin to be discovered, a milestone that revolutionized our understanding of nutrition and disease. Its deficiency leads to the debilitating condition known as beriberi. While thiamine is most commonly utilized in its hydrochloride and mononitrate salt forms for their stability and bioavailability, the sulfate (B86663) form exists primarily as a chemical intermediate and impurity. This technical guide provides an in-depth exploration of the historical discovery of thiamine, its chemical properties, synthesis, and metabolic significance, with a specific clarification on the role and documented history of thiamine sulfate.

The Quest for an "Anti-Beriberi Factor": A Historical Perspective

The history of thiamine is intrinsically linked to the search for a cure for beriberi, a neurological and cardiovascular disease that was rampant in Asia in the late 19th century, particularly among those with a diet consisting mainly of polished white rice.

Early Observations:

-

1884: Kanehiro Takaki, a surgeon general in the Japanese Navy, observed the high incidence of beriberi among sailors and hypothesized it was due to a dietary deficiency. By supplementing their diet of polished rice with barley, meat, and vegetables, he nearly eradicated the disease within the navy, providing the first evidence that beriberi was related to diet.[1]

-

1890s: Christiaan Eijkman, a Dutch physician in the Dutch East Indies, induced a beriberi-like paralysis in chickens by feeding them a diet of polished rice.[1][2] He observed that the condition could be reversed by feeding them unpolished rice.[1][2] Initially, he mistakenly attributed the cause to a bacterial toxin in the rice, with the bran containing an "anti-toxin."[1]

-

1901: Gerrit Grijns, Eijkman's successor, correctly interpreted the findings, proposing that polished rice lacked an essential nutrient required for the peripheral nervous system.[2]

Isolation and Synthesis:

-

1910: Umetaro Suzuki, a Japanese scientist, isolated a compound from rice bran that cured beriberi, which he named "aberic acid" and later "oryzanin."[3]

-

1911: Casimir Funk, a Polish biochemist, also isolated a substance from rice bran that he believed was the anti-beriberi factor and coined the term "vitamine" (vital amine).[3]

-

1926: Dutch chemists Barend C. P. Jansen and Willem F. Donath successfully isolated and crystallized the anti-beriberi factor from rice bran.[2][4]

-

1936: The American chemist Robert R. Williams and his team determined the chemical structure of the vitamin and synthesized it, naming it "thiamine" to indicate the presence of sulfur and an amino group.[2][4][5]

Thiamine and its Salts: Chemical Properties

Thiamine is commercially available primarily as two stable salt forms: thiamine hydrochloride and thiamine mononitrate. This compound is not a common commercially available form for supplementation or therapeutic use but is recognized as an impurity and an intermediate in some synthesis processes.[6][7]

| Property | Thiamine | Thiamine Hydrochloride | Thiamine Mononitrate | This compound |

| Molecular Formula | C₁₂H₁₇N₄OS⁺ | C₁₂H₁₇ClN₄OS · HCl | C₁₂H₁₇N₅O₄S | C₁₂H₁₆N₄O₄S₂ |

| Molecular Weight | 265.36 g/mol [8] | 337.27 g/mol [9] | 327.36 g/mol | 344.41 g/mol [6] |

| CAS Number | 59-43-8 | 67-03-8 | 532-43-4 | 2380-61-2[6] |

| Appearance | - | White crystalline powder | White crystalline powder | White to off-white solid[] |

| Solubility in Water | Soluble[8] | 1 g/mL[8] | 2.7 g/100 mL | Slightly soluble in water (with heating)[] |

| Key Characteristics | The biologically active form is thiamine pyrophosphate (TPP). | Stable in acidic solutions.[8] | More stable in dry formulations than hydrochloride. | Primarily an impurity or intermediate.[6][11] |

Synthesis of Thiamine

The first complete synthesis of thiamine was a landmark achievement that enabled its widespread production and use.

Historical Synthesis by Williams and Cline (1936)

The seminal synthesis of thiamine was accomplished by Robert R. Williams and J. K. Cline. The key final step of this synthesis involves the condensation of two heterocyclic moieties: a pyrimidine (B1678525) and a thiazole (B1198619) ring.[5][12]

Experimental Protocol (Conceptual):

-

Synthesis of the Pyrimidine Moiety: 4-amino-5-bromomethyl-2-methylpyrimidine (B1594988) hydrobromide is prepared through a multi-step synthesis.

-

Synthesis of the Thiazole Moiety: 4-methyl-5-(β-hydroxyethyl)thiazole is synthesized.

-

Condensation: The pyrimidine and thiazole moieties are reacted together to form thiamine. The nitrogen atom in the thiazole ring attacks the bromomethyl group of the pyrimidine, forming the methylene (B1212753) bridge and creating the thiamine structure.[12]

-

Purification: The resulting thiamine is then purified, often as a salt (e.g., hydrochloride) to improve stability.

The following diagram illustrates the conceptual workflow of the Williams and Cline synthesis.

References

- 1. the-hospitalist.org [the-hospitalist.org]

- 2. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiamine - Wikipedia [en.wikipedia.org]

- 4. HISTORY OF SCIENCE: History of Thiamine [historyofsciences.blogspot.com]

- 5. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. CN111004230A - Thiamine hydrochloride, its synthesis method and medicine - Google Patents [patents.google.com]

- 8. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 11. Thiamine EP Impurity A | 2380-61-2 | SynZeal [synzeal.com]

- 12. researchgate.net [researchgate.net]

Thiamine Sulfate: An Examination of its Role as a Putative Enzyme Cofactor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential role of thiamine (B1217682) sulfate (B86663) as a cofactor for enzymes. Through a thorough review of the existing scientific literature, this document establishes that the biologically active form of thiamine (Vitamin B1) is thiamine pyrophosphate (TPP), not thiamine sulfate. This guide will detail the well-characterized functions of TPP as an essential cofactor in cellular metabolism, including its synthesis, enzymatic mechanisms, and kinetics. In contrast, there is a notable absence of evidence supporting a biological role for this compound as either a direct enzyme cofactor or a precursor to thiamine or TPP. Current data suggests that this compound is likely a chemically related impurity of thiamine rather than a functional molecule in biological systems. This document presents a detailed overview of TPP-dependent enzymatic reactions, quantitative data, and relevant experimental protocols to serve as a valuable resource for researchers in the fields of biochemistry, drug development, and nutritional science.

Introduction: The Central Role of Thiamine Pyrophosphate in Enzymatic Catalysis

Thiamine, or Vitamin B1, is an essential micronutrient vital for cellular metabolism. Its biological significance is realized through its conversion to the active coenzyme, thiamine pyrophosphate (TPP)[1][2]. TPP is a critical cofactor for a number of key enzymes involved in carbohydrate and amino acid metabolism[3][4][5]. These enzymes play fundamental roles in energy production and the biosynthesis of essential cellular components[6][7][8]. A deficiency in thiamine, and consequently TPP, leads to severe metabolic dysregulation, manifesting in diseases such as beriberi and Wernicke-Korsakoff syndrome[3][5].

In contrast, the role of this compound, a sulfate ester of thiamine, in biological systems is not established. Despite its structural similarity to thiamine, there is no scientific evidence to date demonstrating that this compound functions as an enzyme cofactor or is metabolized to a biologically active form. One source has identified this compound as a "thiamine impurity"[1], which aligns with the lack of literature on its biological activity.

This guide will first elucidate the established role of TPP as a vital enzyme cofactor and then address the current understanding, or lack thereof, of this compound's biological relevance.

Thiamine Pyrophosphate (TPP): The True Cofactor

Biosynthesis of Thiamine Pyrophosphate

Thiamine obtained from the diet is transported into cells where it is converted to its active form, TPP. This phosphorylation is catalyzed by the enzyme thiamine pyrophosphokinase (TPK), which transfers a pyrophosphate group from adenosine (B11128) triphosphate (ATP) to the hydroxyethyl (B10761427) group of thiamine[5][9]. This enzymatic reaction is essential for cellular function, as TPP is the form of thiamine utilized by enzymes.

Mechanism of TPP-Dependent Enzymatic Reactions

The catalytic activity of TPP is centered on the thiazole (B1198619) ring, specifically the acidic proton at the C2 position. This proton can be removed to form a reactive ylide, a carbanion that is stabilized by the adjacent positively charged nitrogen atom[2]. This ylide acts as a nucleophile, attacking the carbonyl carbon of α-keto acid substrates. This initial step is crucial for the subsequent decarboxylation and transfer of acyl groups, which is the common mechanism for most TPP-dependent enzymes.

Key TPP-Dependent Enzymes and their Metabolic Roles

TPP is an indispensable cofactor for several multienzyme complexes that are central to cellular metabolism. The primary TPP-dependent enzymes in humans are:

-

Pyruvate (B1213749) Dehydrogenase Complex (PDC): Located in the mitochondria, PDC catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle[5].

-

α-Ketoglutarate Dehydrogenase Complex (α-KGDH): Also a mitochondrial enzyme complex, α-KGDH is a key regulatory point in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA[9].

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): This complex is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine[5].

-

Transketolase (TK): A cytosolic enzyme that plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway, which is essential for the synthesis of nucleotides and NADPH[9].

The following table summarizes the key characteristics of these enzymes.

| Enzyme Complex | Cellular Location | Metabolic Pathway | Substrate(s) | Product(s) |

| Pyruvate Dehydrogenase (PDC) | Mitochondria | Carbohydrate Metabolism | Pyruvate, NAD⁺, CoA | Acetyl-CoA, NADH, H⁺, CO₂ |

| α-Ketoglutarate Dehydrogenase (α-KGDH) | Mitochondria | Citric Acid Cycle | α-Ketoglutarate, NAD⁺, CoA | Succinyl-CoA, NADH, H⁺, CO₂ |

| Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) | Mitochondria | Amino Acid Catabolism | Branched-chain α-ketoacids, NAD⁺, CoA | Branched-chain acyl-CoA, NADH, H⁺, CO₂ |

| Transketolase (TK) | Cytosol | Pentose Phosphate Pathway | Sedoheptulose-7-phosphate, Glyceraldehyde-3-phosphate | Ribose-5-phosphate (B1218738), Xylulose-5-phosphate |

This compound: A Biologically Inert Derivative?

As of the date of this publication, a thorough search of the scientific literature reveals no evidence for a biological role of this compound. It is not reported to be a cofactor for any known enzyme, nor is there any described metabolic pathway for its conversion to thiamine or TPP in vivo[10]. The chemical structure of this compound features a sulfate group attached to the hydroxyethyl side chain of the thiazole ring. This modification would likely prevent the phosphorylation by thiamine pyrophosphokinase, the necessary step for the formation of the active cofactor TPP.

Experimental Protocols for the Study of TPP-Dependent Enzymes

For researchers investigating thiamine metabolism and the function of TPP-dependent enzymes, a variety of experimental protocols are available. Below are outlines of key methodologies.

Assay of Transketolase Activity in Erythrocytes

The activity of transketolase in red blood cells is a widely used functional biomarker for assessing thiamine status.

Principle: The assay measures the rate of conversion of ribose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The disappearance of the substrate or the appearance of a product is monitored spectrophotometrically. The "TPP effect" is determined by measuring the enzyme activity with and without the addition of exogenous TPP. A significant increase in activity upon TPP addition indicates a thiamine deficiency.

Methodology:

-

Hemolysate Preparation: Collect whole blood in heparinized tubes. Centrifuge to pellet erythrocytes and wash the cells with isotonic saline. Lyse the erythrocytes with distilled water or a hypotonic buffer.

-

Reaction Mixture: Prepare a reaction buffer containing ribose-5-phosphate as the substrate.

-

Enzyme Assay: Add the hemolysate to the reaction mixture and incubate at 37°C. For the TPP effect, a parallel reaction is run with the addition of TPP.

-

Detection: Stop the reaction at various time points and measure the concentration of sedoheptulose-7-phosphate colorimetrically after reaction with sulfuric acid and cysteine.

-

Calculation: Calculate the enzyme activity in units per gram of hemoglobin. The TPP effect is expressed as the percentage increase in activity with added TPP.

Measurement of Pyruvate Dehydrogenase Complex Activity

The activity of PDC can be measured in isolated mitochondria or tissue homogenates.

Principle: The assay typically follows the rate of NAD⁺ reduction to NADH, which is coupled to the decarboxylation of pyruvate. The increase in absorbance at 340 nm due to NADH formation is monitored.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from tissue samples (e.g., liver, heart, or brain) by differential centrifugation.

-

Reaction Buffer: Prepare a reaction buffer containing pyruvate, CoA, NAD⁺, and TPP.

-

Enzyme Assay: Add the isolated mitochondria to the reaction buffer and monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Controls: Run appropriate controls, including a reaction without pyruvate to account for any background NAD⁺ reduction.

-

Calculation: Calculate the specific activity of PDC as nanomoles of NADH formed per minute per milligram of mitochondrial protein.

Conclusion

References

- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. droracle.ai [droracle.ai]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiamine (Vitamin B1)—An Essential Health Regulator | MDPI [mdpi.com]

- 9. Hiding in Plain Sight: Modern Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo study of the kinetics of thiamine and its phosphoesters in the deafferented rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Thiamine Pyrophosphate in Core Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for a suite of crucial enzymes that govern central carbon metabolism. These enzymes catalyze key decarboxylation and transketolation reactions, linking major metabolic pathways such as glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway. Deficiencies in TPP or malfunctions in TPP-dependent enzymes are implicated in a range of metabolic disorders and neurological diseases, making these pathways significant targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core biochemical pathways involving TPP, with a focus on the Pyruvate (B1213749) Dehydrogenase Complex (PDC), the α-Ketoglutarate Dehydrogenase Complex (KGDHC), the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC), and Transketolase. We present a summary of quantitative kinetic data, detailed experimental protocols for enzyme activity assays, and visualizations of the metabolic and experimental workflows to serve as a comprehensive resource for researchers in metabolic science and drug development.

Introduction to Thiamine Pyrophosphate (TPP) Chemistry and Function

Thiamine pyrophosphate is a derivative of thiamine (vitamin B1) synthesized in the cytosol by the enzyme thiamine diphosphokinase.[1] Its catalytic activity is centered on the thiazole (B1198619) ring, which can be deprotonated to form a carbanion, a potent nucleophile.[2] This carbanion attacks the carbonyl carbon of substrates, facilitating the cleavage of carbon-carbon bonds—a challenging reaction in biological systems. TPP acts as an "electron sink," stabilizing the resulting intermediates.[1] This unique chemical reactivity makes TPP an essential cofactor for several key enzymatic reactions in metabolism.

Core TPP-Dependent Enzymatic Complexes and Pathways

The majority of TPP-dependent reactions in human metabolism are carried out by large, multi-enzyme complexes that catalyze oxidative decarboxylation reactions, and by the enzyme transketolase in the pentose phosphate pathway.

The α-Ketoacid Dehydrogenase Complexes

The pyruvate dehydrogenase (PDC), α-ketoglutarate dehydrogenase (KGDHC), and branched-chain α-keto acid dehydrogenase (BCKDC) complexes are structurally and mechanistically related mitochondrial enzyme assemblies.[3] They share a common architecture consisting of multiple copies of three core enzymes: E1 (a TPP-dependent decarboxylase), E2 (a dihydrolipoyl transacetylase/transsuccinylase), and E3 (a dihydrolipoyl dehydrogenase).[3][4]

The PDC serves as the critical link between anaerobic glycolysis and the aerobic citric acid cycle, catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[3] This reaction commits glucose-derived carbons to oxidation in the citric acid cycle or to fatty acid synthesis.

Catalytic Cycle of the Pyruvate Dehydrogenase Complex:

The overall reaction is: Pyruvate + CoA + NAD⁺ → Acetyl-CoA + CO₂ + NADH + H⁺

The reaction proceeds through a series of steps involving the three enzymatic components:

-

E1 (Pyruvate Dehydrogenase): TPP, bound to E1, attacks the carbonyl carbon of pyruvate, leading to its decarboxylation and the formation of a hydroxyethyl-TPP intermediate.

-

E2 (Dihydrolipoyl Transacetylase): The hydroxyethyl (B10761427) group is transferred from TPP to the lipoamide (B1675559) cofactor of E2, which is reduced in the process. The acetyl group is then transferred to Coenzyme A (CoA) to form acetyl-CoA.

-

E3 (Dihydrolipoyl Dehydrogenase): The reduced lipoamide is re-oxidized by the FAD-dependent E3 component. The resulting FADH₂ then reduces NAD⁺ to NADH, completing the catalytic cycle.

Caption: Catalytic cycle of the Pyruvate Dehydrogenase Complex (PDC).

Functioning within the citric acid cycle, the KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[5] This is a critical rate-limiting step in the cycle. The mechanism is analogous to that of the PDC.[6]

Catalytic Cycle of the α-Ketoglutarate Dehydrogenase Complex:

The overall reaction is: α-Ketoglutarate + CoA + NAD⁺ → Succinyl-CoA + CO₂ + NADH + H⁺

-

E1 (α-Ketoglutarate Dehydrogenase): TPP on E1 attacks α-ketoglutarate, leading to decarboxylation and the formation of a succinyl-TPP intermediate.

-

E2 (Dihydrolipoyl Transsuccinylase): The succinyl group is transferred to the lipoamide of E2, and subsequently to CoA, forming succinyl-CoA.

-

E3 (Dihydrolipoyl Dehydrogenase): The reduced lipoamide is re-oxidized by E3, with the concomitant reduction of NAD⁺ to NADH.

Caption: Catalytic cycle of the α-Ketoglutarate Dehydrogenase Complex (KGDHC).

The BCKDC is responsible for the irreversible catabolism of the branched-chain amino acids leucine, isoleucine, and valine, acting on their corresponding α-keto acids.[4] Its mechanism is also analogous to that of PDC and KGDHC.[7]

Transketolase and the Pentose Phosphate Pathway

Transketolase is a cytosolic enzyme that plays a central role in the non-oxidative phase of the pentose phosphate pathway (PPP).[1] Unlike the dehydrogenase complexes, it catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[8] This allows for the interconversion of sugar phosphates, linking the PPP with glycolysis.[1] Transketolase is crucial for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is vital for reductive biosynthesis and antioxidant defense.

Transketolase catalyzes two main reactions in the PPP:

-

Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate

-

Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Fructose-6-phosphate + Glyceraldehyde-3-phosphate

Caption: The two primary reactions catalyzed by Transketolase in the PPP.

Quantitative Data on TPP-Dependent Enzymes

The kinetic parameters of TPP-dependent enzymes are critical for understanding their efficiency, substrate specificity, and regulation. Below is a summary of reported apparent Michaelis-Menten constants (Km) and inhibitor constants (Ki) for key enzymes from various biological sources. These values can vary significantly based on the organism, tissue, purification level, and assay conditions.

| Enzyme | Organism/Tissue | Substrate/Inhibitor | K | K | Reference |

| Pyruvate Dehydrogenase Complex | Ehrlich Ascites Tumor Cells | Pyruvate | 46 | - | [9] |

| NAD⁺ | 110 | - | [9] | ||

| CoA | 36 | - | [9] | ||

| NADH (vs NAD⁺) | - | 22 | [9] | ||

| Acetyl-CoA (vs CoA) | - | 58 | [9] | ||

| α-Ketoglutarate Dehydrogenase Complex | Ehrlich Ascites Tumor Cells | α-Ketoglutarate | 1250 | - | [9] |

| NAD⁺ | 67 | - | [9] | ||

| CoA | 50 | - | [9] | ||

| Branched-Chain α-Keto Acid Dehydrogenase Complex | Bovine Kidney | α-Ketoisovalerate | 40 | - | [10] |

| α-Ketoisocaproate | 50 | - | [10] | ||

| α-Keto-β-methylvalerate | 37 | - | [10] | ||

| Transketolase | Human Erythrocytes | TPP | 0.065 | - | [11] |

| Human (recombinant) | Ribose-5-Phosphate | 610 | - | [12] | |

| Human (recombinant) | Xylulose-5-Phosphate | 303 | - | [12] | |

| Acetohydroxyacid Synthase | Thermotoga maritima | Pyruvate | 16400 | - | [13] |

Experimental Protocols for Key Enzyme Assays

The measurement of the activity of TPP-dependent enzymes is fundamental for both basic research and clinical diagnostics. Below are detailed methodologies for commonly cited assays.

Assay for Pyruvate Dehydrogenase Complex (PDC) Activity

This protocol describes a colorimetric assay based on the reduction of a tetrazolium salt, which is coupled to the production of NADH.

Materials:

-

PDH Assay Buffer

-

PDH Substrate (Pyruvate)

-

PDH Developer (contains tetrazolium salt and diaphorase)

-

NADH Standard

-

Cofactor solution (containing TPP, CoA, NAD⁺, MgCl₂)

-

Cell or tissue lysate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation: Homogenize cells or tissue in PDH Assay Buffer on ice. Centrifuge to remove insoluble material. The supernatant is the lysate.

-

NADH Standard Curve: Prepare a dilution series of the NADH standard (e.g., 0, 2.5, 5, 7.5, 10, 12.5 nmol/well) in PDH Assay Buffer.

-

Reaction Mix Preparation: For each reaction, prepare a master mix containing PDH Assay Buffer, PDH Substrate, and PDH Developer.

-

Assay Reaction:

-

Add lysate samples and standards to separate wells of the 96-well plate.

-

Initiate the reaction by adding the Reaction Mix to all wells.

-

Mix well.

-

-

Measurement:

-

Immediately measure the absorbance at 450 nm (A₄₅₀) at time T

initial. -

Incubate the plate at 37°C, protecting it from light.

-

Take subsequent A₄₅₀ readings every 5-10 minutes until the value of the most active sample is greater than the highest standard.

-

-

Calculation:

-

Subtract the 0 standard reading from all standard readings. Plot the standard curve.

-

For each sample, calculate the change in absorbance (ΔA₄₅₀) over time (ΔT).

-

Determine the amount of NADH generated in the sample wells using the standard curve.

-

Calculate the PDC activity (nmol/min/mg) based on the rate of NADH production and the protein concentration of the lysate.

-

Caption: Generalized workflow for a colorimetric PDC activity assay.

Assay for Transketolase (TK) Activity

This protocol describes a coupled enzymatic assay for measuring erythrocyte transketolase activity, a functional test for thiamine status. The assay monitors the consumption of NADH.[14]

Materials:

-

Tris buffer

-

Ribose-5-phosphate (substrate)

-

Thiamine pyrophosphate (TPP) solution

-

Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

-

NADH solution

-

Erythrocyte hemolysate

-

96-well UV-transparent plate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Sample Preparation: Prepare a washed erythrocyte hemolysate from a whole blood sample.

-

Reaction Setup: Prepare two sets of reactions for each sample:

-

Basal Activity: Hemolysate + buffer + NADH + coupling enzymes + Ribose-5-phosphate.

-

Stimulated Activity: Hemolysate + buffer + NADH + coupling enzymes + TPP solution + Ribose-5-phosphate.

-

-

Assay Reaction:

-

Add all components except the substrate (Ribose-5-phosphate) to the wells of the 96-well plate.

-

Pre-incubate the plate at 37°C for a short period.

-

Initiate the reaction by adding Ribose-5-phosphate to all wells.

-

-

Measurement:

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

-

Calculation:

-

Calculate the rate of NADH consumption (ΔA₃₄₀/min) for both basal and stimulated reactions.

-

Convert the rate to enzyme activity (U/L or U/g Hb).

-

The "TPP effect" or Erythrocyte Transketolase Activity Coefficient (ETKAC) is calculated as: ETKAC = Stimulated Activity / Basal Activity. An ETKAC value significantly greater than 1 indicates a thiamine deficiency.

-

Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity

This protocol describes a spectrophotometric assay for BCKDC activity by monitoring the production of NADH.[6]

Materials:

-

Extraction buffer

-

Assay buffer

-

BCKDC substrate (e.g., α-ketoisovalerate)

-

Cofactor solution (containing TPP, CoA, NAD⁺, MgCl₂)

-

Tissue homogenate

-

Lambda protein phosphatase (for total activity measurement)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Sample Preparation: Homogenize tissue in extraction buffer on ice. Centrifuge to obtain a soluble extract.

-

Activity Measurement:

-

Actual Activity: This measures the in vivo active (dephosphorylated) enzyme.

-

Total Activity: To measure the total potential activity, pre-incubate the tissue extract with lambda protein phosphatase to dephosphorylate and fully activate the BCKDC.

-

-

Assay Reaction:

-

In a cuvette or microplate well, combine the assay buffer, cofactor solution, and the tissue extract (either treated with phosphatase or not).

-

Initiate the reaction by adding the BCKDC substrate (e.g., α-ketoisovalerate).

-

-

Measurement:

-

Immediately monitor the increase in absorbance at 340 nm due to the production of NADH.

-

-

Calculation:

-

Calculate the rate of NADH formation (ΔA₃₄₀/min).

-

Determine the enzyme activity (μmol NADH/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

The activity state of BCKDC is often expressed as the ratio of actual activity to total activity.

-

Conclusion

Thiamine pyrophosphate is a cofactor of paramount importance, sitting at the crossroads of major metabolic pathways. The enzymes that depend on TPP, particularly the α-ketoacid dehydrogenase complexes and transketolase, are critical for cellular energy production, biosynthesis of essential molecules, and maintaining redox balance. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers investigating these pathways. A thorough understanding of the kinetics, regulation, and measurement of these enzymes is essential for elucidating their roles in health and disease and for the development of novel therapeutic strategies targeting metabolic and neurological disorders.

References

- 1. Transketolase - Wikipedia [en.wikipedia.org]

- 2. Kinetic mechanism of pyruvate decarboxylase. Evidence for a specific protonation of the enzymic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The mechanism of a one-substrate transketolase reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of hepatic branched-chain α-ketoacid dehydrogenase complex in rats fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. aklectures.com [aklectures.com]

- 9. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of acetohydroxyacid synthase from the hyperthermophilic bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Thiamine Transporters and Cellular Uptake Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (B1217682), or vitamin B1, is a vital water-soluble vitamin essential for cellular metabolism and function. As mammals cannot synthesize thiamine de novo, they rely on dietary uptake and efficient transport to tissues. Cellular uptake of thiamine and its phosphorylated derivatives, such as thiamine pyrophosphate (TPP), is a complex process mediated by a dedicated set of transport proteins. This technical guide provides a comprehensive overview of the primary thiamine transporters, their mechanisms of action, regulatory pathways, and the experimental protocols used for their characterization. While the focus of this guide is on thiamine and its well-studied derivatives, it is important to note that specific transport mechanisms for thiamine sulfate (B86663) have not been extensively characterized in the available scientific literature. It is plausible that thiamine sulfate may utilize the same transport systems as thiamine, given structural similarities, but further research is required to confirm this.

Core Thiamine Transporters

The primary transporters responsible for thiamine uptake in mammalian cells belong to the Solute Carrier (SLC) superfamily.

-

Thiamine Transporter 1 (ThTr1), encoded by the SLC19A2 gene: This high-affinity transporter is crucial for thiamine uptake in various tissues.[1][2] Mutations in the SLC19A2 gene are associated with Thiamine-Responsive Megaloblastic Anemia (TRMA) syndrome, a rare autosomal recessive disorder characterized by megaloblastic anemia, diabetes mellitus, and sensorineural deafness.[1] This highlights the critical role of ThTr1 in maintaining thiamine homeostasis.

-

Thiamine Transporter 2 (ThTr2), encoded by the SLC19A3 gene: ThTr2 is another high-affinity thiamine transporter with a broad tissue distribution.[3] Mutations in the SLC19A3 gene can lead to Biotin-Thiamine Responsive Basal Ganglia Disease (BTBGD), a severe neurological disorder.[4][5]

-

Mitochondrial Thiamine Pyrophosphate Transporter (MTPPT), encoded by the SLC25A19 gene: This transporter is located in the inner mitochondrial membrane and is responsible for the uptake of thiamine pyrophosphate (TPP), the active co-enzyme form of thiamine, into the mitochondrial matrix. TPP is essential for the function of key enzymes in cellular respiration.

Cellular Uptake Mechanisms

The cellular uptake of thiamine is a multi-step process involving transport across the plasma membrane and subsequent intracellular trafficking and metabolism.

Plasma Membrane Transport

Thiamine uptake at the plasma membrane is mediated by both high-affinity, carrier-mediated transport and passive diffusion at higher concentrations.[6][7] The primary active transporters are ThTr1 and ThTr2.[1][3] The process is generally sodium-independent but can be pH-sensitive.[8]

Intracellular Conversion and Mitochondrial Uptake

Once inside the cell, thiamine is converted to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase.[9] TPP is then transported into the mitochondria by the mitochondrial TPP transporter (MTPPT), where it acts as a cofactor for enzymes of the pyruvate (B1213749) dehydrogenase complex, α-ketoglutarate dehydrogenase complex, and branched-chain α-keto acid dehydrogenase complex.

Quantitative Data on Thiamine Transporters

The following tables summarize the available quantitative data on the kinetics of thiamine transport by human ThTr1 and ThTr2.

| Transporter | Cell Line | Substrate | Apparent K_m_ (μM) | Apparent V_max_ (pmol/mg protein/min) | Reference |

| ThTr1 (SLC19A2) | Human-derived retinal pigment epithelial (ARPE-19) cells | Thiamine | 1.72 ± 0.3 | 1.33 ± 0.12 | |

| ThTr2 (SLC19A3) | Human-derived intestinal epithelial (Caco-2) cells | Thiamine | 3.18 ± 0.56 | 4.46 ± 0.31 | [8] |

| ThTr1 & ThTr2 | Human-derived retinal pigment epithelial (ARPE-19) cells | Thiamine | 0.03 ± 0.005 (high affinity) | 0.037 ± 0.003 (high affinity) | |

| 1.72 ± 0.3 (low affinity) | 1.33 ± 0.12 (low affinity) |

Note: Kinetic parameters can vary depending on the cell type and experimental conditions.

Signaling Pathways and Regulation

The expression and activity of thiamine transporters are regulated by various signaling pathways, ensuring cellular thiamine homeostasis.

Transcriptional Regulation by Sp1

The transcription factor Specificity protein 1 (Sp1) plays a crucial role in regulating the basal promoter activity of the SLC19A3 gene, thereby influencing the expression of ThTr2.

References

- 1. Thiamine transporter 1 - Wikipedia [en.wikipedia.org]

- 2. SLC19A2 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. researchgate.net [researchgate.net]

- 4. Compound heterozygous SLC19A3 mutations further refine the critical promoter region for biotin-thiamine-responsive basal ganglia disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Report of the Largest Chinese Cohort With SLC19A3 Gene Defect and Literature Review [frontiersin.org]

- 6. mdpi.com [mdpi.com]